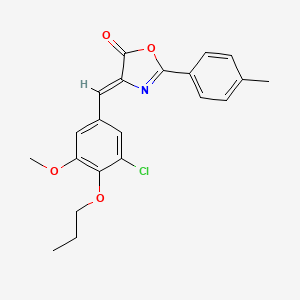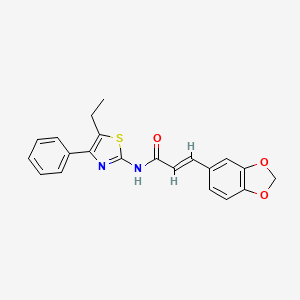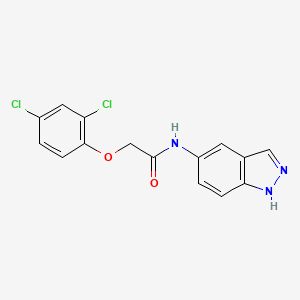![molecular formula C23H19BrN2O3S B4641469 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4641469.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-bromo-2-methoxy-3-methylbenzamide
Vue d'ensemble
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-bromo-2-methoxy-3-methylbenzamide is a complex organic compound featuring a benzothiazole ring system fused to a benzene ring, along with bromo, methoxy, and methyl substituents. This compound is of interest in various scientific fields due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation followed by cyclization to form the benzothiazole ring. The reaction conditions often require the use of strong bases, such as potassium carbonate , and solvents like dimethylformamide (DMF) .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles is also encouraged to minimize environmental impact, such as using water as a solvent instead of organic solvents.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Utilizing nucleophiles like ammonia or alkyl halides under suitable conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted benzothiazoles or benzene derivatives.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antioxidant properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Employed in the development of dyes , vulcanization accelerators , and electroluminescent materials .
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory responses or cancer cell proliferation. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparaison Avec Des Composés Similaires
Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents and functional groups.
Benzimidazole derivatives: Similar heterocyclic structures but with nitrogen atoms in the ring instead of sulfur.
Uniqueness: N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-bromo-2-methoxy-3-methylbenzamide stands out due to its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-bromo-2-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O3S/c1-13-10-15(24)12-16(21(13)29-3)22(27)25-18-11-14(8-9-19(18)28-2)23-26-17-6-4-5-7-20(17)30-23/h4-12H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYOEJZTZANZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 3-{[(3,4-DIFLUOROANILINO)CARBONYL]AMINO}PROPANOATE](/img/structure/B4641388.png)
![2-amino-6-(2-methylbutan-2-yl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4641389.png)
![{[1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B4641404.png)
![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4641408.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4641410.png)
![ethyl 4-[5-[(Z)-(5-imino-7-oxo-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B4641429.png)

![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B4641441.png)
![5-bromo-N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4641448.png)

![2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide](/img/structure/B4641454.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4641486.png)

